molecular formula C11H12BrNO6 B15167835 Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate CAS No. 647832-97-1

Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate

Cat. No.: B15167835
CAS No.: 647832-97-1
M. Wt: 334.12 g/mol
InChI Key: YXSKSKYETMGUAT-UHFFFAOYSA-N
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Description

Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromo substituent at the 3-position and a carbonyl group at the 5-position of the oxazole ring, along with diethyl ester groups attached to a propanedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with a brominated oxazole precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carbonyl group at the 5-position can participate in oxidation or reduction reactions, leading to the formation of different functional groups.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation or reduction can lead to the formation of alcohols, ketones, or other functional groups.

Scientific Research Applications

Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate involves its interaction with specific molecular targets. The bromo substituent and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate can be compared with other oxazole derivatives, such as:

    Diethyl (3-chloro-1,2-oxazole-5-carbonyl)propanedioate: Similar structure but with a chlorine substituent instead of bromine.

    Diethyl (3-methyl-1,2-oxazole-5-carbonyl)propanedioate: Contains a methyl group at the 3-position instead of a halogen.

    Diethyl (3-phenyl-1,2-oxazole-5-carbonyl)propanedioate: Features a phenyl group at the 3-position, offering different reactivity and properties.

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

647832-97-1

Molecular Formula

C11H12BrNO6

Molecular Weight

334.12 g/mol

IUPAC Name

diethyl 2-(3-bromo-1,2-oxazole-5-carbonyl)propanedioate

InChI

InChI=1S/C11H12BrNO6/c1-3-17-10(15)8(11(16)18-4-2)9(14)6-5-7(12)13-19-6/h5,8H,3-4H2,1-2H3

InChI Key

YXSKSKYETMGUAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=NO1)Br)C(=O)OCC

Origin of Product

United States

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